![molecular formula C14H11BrN2O2 B5859255 N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, and play a key role in regulating gene expression. BRD0705 has been shown to inhibit BET protein function, and has potential applications in cancer therapy and other diseases.
作用機序
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide is related to its ability to inhibit BET protein function. BET proteins bind to acetylated lysine residues on histones, and recruit other proteins to regulate gene expression. By inhibiting BET proteins, N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide can disrupt the activity of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been shown to have a range of biochemical and physiological effects in cancer cells and other cell types. In addition to inhibiting BET protein function, the compound can also affect the expression of other genes and proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been reported to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells.
実験室実験の利点と制限
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, and is commercially available from some chemical suppliers. Another advantage is that N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been extensively studied in preclinical models, and there is a large body of literature on its biological effects and mechanisms of action. However, one limitation is that the compound is not highly selective for BET proteins, and can also inhibit other proteins that are important for cell growth and survival. Another limitation is that the compound can be toxic to some cell types at high concentrations, which can complicate experiments.
将来の方向性
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide and related compounds. One direction is to develop more selective inhibitors of BET proteins that have fewer off-target effects. Another direction is to investigate the use of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the role of BET proteins in other diseases, such as inflammation and neurological disorders, and in developing BET inhibitors for these indications. Finally, further studies are needed to understand the long-term effects of BET inhibition on normal cells and tissues, and to determine the optimal dosing and administration strategies for N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide and related compounds.
合成法
The synthesis of N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been described in the scientific literature. The compound can be prepared from commercially available starting materials using a multi-step process that involves coupling, bromination, and amidation reactions. The final product is obtained in moderate to good yields and high purity.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that the compound can inhibit the growth of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiation. In vivo studies have demonstrated that N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide can suppress tumor growth and improve survival in mouse models of various cancers, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
3-bromo-N-(4-carbamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQBGCWMGPFVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-carbamoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

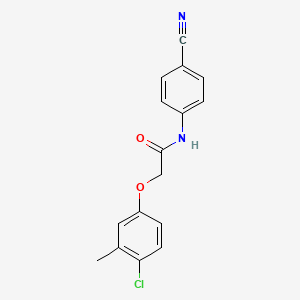

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
![3-[(diethylamino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B5859194.png)
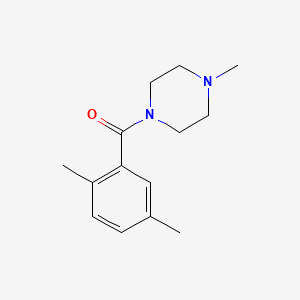
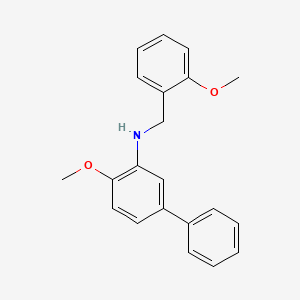
![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)
![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)

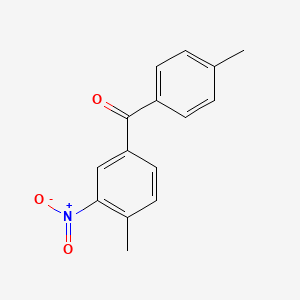
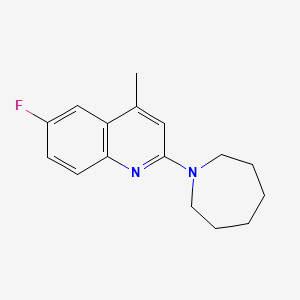
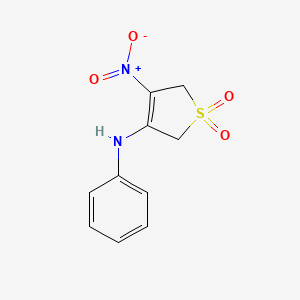
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)